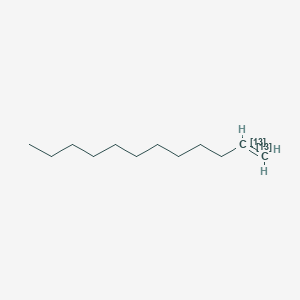

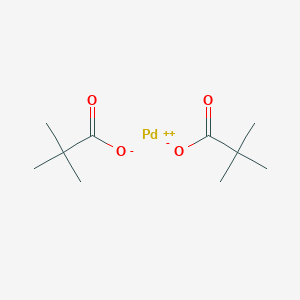

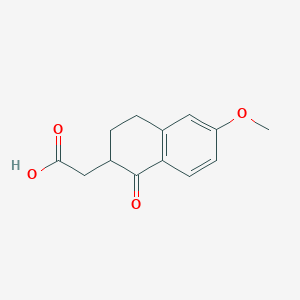

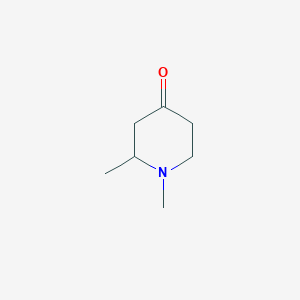

![molecular formula C8H7ClN4O B176465 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 119448-28-1](/img/structure/B176465.png)

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a derivative of pyridine and can be used as a pharmaceutical intermediate . It has been detected for monitoring pH value (3.0–7.0) in a commercially available compound .

Synthesis Analysis

The probe 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (IP-YL) was purchased from Energy Chemical Co. and used without further purification . The synthesis of this compound involves multiple steps .Molecular Structure Analysis

The structure of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (IP-YL) can be found in the referenced material .Chemical Reactions Analysis

This compound has been used as a fluorescent probe for monitoring pH changes . It has high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .Scientific Research Applications

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is used extensively in scientific research. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and peptidomimetics. In addition, it has been used as a catalyst in the synthesis of polymers and as a ligand for transition metal complexes. This compound has also been used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

Target of Action

It has been used as a fluorescent probe for monitoring ph changes , suggesting that it may interact with hydrogen ions or other components involved in pH regulation.

Mode of Action

The compound interacts with its targets by acting as a fluorescent probe. It has been detected for monitoring pH value (3.0–7.0), indicating that it may interact with hydrogen ions or other components involved in pH regulation . The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .

Result of Action

The molecular and cellular effects of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide’s action primarily involve changes in fluorescence in response to pH changes . This allows for real-time imaging of pH changes in yeast .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its ability to act as a fluorescent probe for pH changes suggests that its activity may be influenced by the acidity or alkalinity of its environment .

Advantages and Limitations for Lab Experiments

The advantages of using 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide in lab experiments include its versatile reactivity, its ability to be used in a variety of reactions, and its good yields. However, there are some limitations to using this compound in lab experiments. For example, the reaction must be carried out in anhydrous conditions in order to avoid the formation of undesirable by-products, and the reaction can be slow at room temperature. In addition, this compound is a potentially hazardous compound and should be handled with care.

Future Directions

There are a number of potential future directions for 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide research. For example, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, research could be conducted into the development of new methods for the synthesis of this compound, as well as the development of new catalysts for its use in reactions. Finally, research could be conducted into the use of this compound as a ligand for transition metal complexes, as well as its potential applications in the synthesis of polymers.

Synthesis Methods

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide can be synthesized by the reaction of 2-chloroimidazole and ethyl chloroformate in the presence of a base. The reaction proceeds in a two-step process, with the first step involving the formation of an imidazolium salt, and the second step involving the formation of this compound. The reaction can be carried out at room temperature and has a good yield. The reaction is typically carried out in anhydrous conditions in order to avoid the formation of undesirable by-products.

properties

IUPAC Name |

6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCNOGHXJSSDJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Cl)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701191809 |

Source

|

| Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119448-28-1 |

Source

|

| Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119448-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

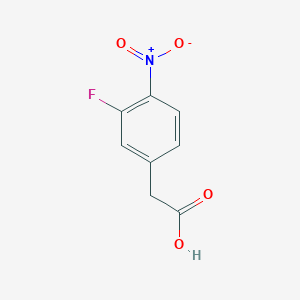

![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)